Benzylbis(2-hydroxyethyl)oleylammonium chloride
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Overview
Description
Benzylbis(2-hydroxyethyl)oleylammonium chloride is a quaternary ammonium compound with the molecular formula C29H52ClNO2 and a molecular weight of 482.18168 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-hydroxyethyl)oleylammonium chloride typically involves the reaction of oleylamine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylbis(2-hydroxyethyl)oleylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzylbis(2-hydroxyethyl)oleylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of Benzylbis(2-hydroxyethyl)oleylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial and scientific applications.
Dodecylbenzenesulfonic acid: A surfactant with applications in cleaning and personal care products.
Uniqueness
Benzylbis(2-hydroxyethyl)oleylammonium chloride is unique due to its specific molecular structure, which imparts distinct surfactant properties and antimicrobial efficacy. Its ability to disrupt lipid bilayers makes it particularly effective in applications requiring potent antimicrobial action .
Properties
CAS No. |
7660-41-5 |
---|---|
Molecular Formula |
C29H52NO2.Cl C29H52ClNO2 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
benzyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C29H52NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h9-10,17-19,21-22,31-32H,2-8,11-16,20,23-28H2,1H3;1H/q+1;/p-1/b10-9-; |
InChI Key |
KNEOMQOZDMYOSK-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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